Product packaging for hisactophilin(Cat. No.:CAS No. 122962-20-3)

hisactophilin

Cat. No.: B1169131
CAS No.: 122962-20-3
Attention: For research use only. Not for human or veterinary use.
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Description

Hisactophilin is a histidine-rich, myristoylated actin-binding protein isolated from Dictyostelium discoideum that serves as a key molecular link between the plasma membrane and the actin cytoskeleton . Its most distinctive feature is its function as a submembranous pH sensor; with 31 histidine residues out of a total of 118 amino acids, it exhibits pH-dependent binding to actin, inducing polymerization and binding to filaments primarily at pH values below 7.0 . The overall folding of this compound, a three-fold symmetrical β-barrel, is structurally similar to interleukin-1β and fibroblast growth factor, despite a lack of primary sequence homology . This protein is N-myristoylated, which facilitates its binding to lipid membranes . The membrane association is controlled by a pH-dependent "myristoyl-histidine switch," allowing this compound to shuttle between the cytoplasm and the membrane/cortex in response to local changes in proton concentration . In research, this compound is critical for studying the dynamics of the cortical actin cytoskeleton. It has been shown to mediate the direct coupling of actin to lipid membranes in vitro . Beyond its role as a pH sensor, this compound is involved in cellular stress responses. It is recruited to the cytoskeleton and becomes phosphorylated on serine residues specifically under hyperosmotic stress, a process essential for long-term osmoprotection in Dictyostelium . Supplied as a purified recombinant protein, this product is intended for use in fundamental research on cytoskeletal dynamics, cell motility, signal transduction, and cellular mechanobiology. FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES IN HUMANS OR ANIMALS.

Properties

CAS No.

122962-20-3

Molecular Formula

C5H10N4O2

Synonyms

hisactophilin

Origin of Product

United States

Molecular Architecture and Dynamics

Primary Structure Characteristics

The primary structure, or the linear sequence of amino acids, provides the foundational blueprint for the protein's final folded state. In hisactophilin, this sequence has several defining features.

This compound is a relatively small protein, with its isoforms comprising 118 amino acids. nih.gov A defining characteristic of its amino acid composition is an exceptionally high concentration of histidine residues. nih.govbiologists.comnih.gov This enrichment is central to its role as a pH-dependent binding protein. The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as a molecular switch; it becomes protonated and positively charged in slightly acidic conditions. This property enables this compound's interaction with actin to be finely tuned by small fluctuations in the cytoplasmic pH. biologists.com

Two major isoforms of this compound have been identified, this compound I and this compound II. This compound I contains 31 histidine residues, while this compound II is even more enriched, containing 35 histidine residues out of the 118 total amino acids. nih.govnih.gov

FeatureThis compound IThis compound II
Total Amino Acids118118
Histidine Residues3135
Sequence Identity to Counterpart84%

Three-Dimensional Structural Features

The intricate folding of the this compound polypeptide chain results in a specific and stable three-dimensional structure, determined primarily through nuclear magnetic resonance (NMR) spectroscopy. biologists.comnih.gov This tertiary structure is crucial for its biological activity.

This compound adopts a globular, all-β-sheet structure known as a beta-trefoil fold. nih.govnih.govuwaterloo.ca This complex fold contains no α-helical structures. biologists.com Instead, it is composed of 12 antiparallel β-strands that are organized into three similar structural units, described as βββ-loop-β motifs. biologists.com These units come together to form a compact structure consisting of a six-stranded antiparallel β-barrel capped by a triplet of β-hairpins. nih.govwikipedia.org The majority of the numerous histidine residues are located in the loop regions of this structure. biologists.com

A key characteristic of the beta-trefoil fold is its approximate threefold rotational symmetry. uwaterloo.cawikipedia.org This pseudo-symmetry arises from the repetition of the three structurally similar trefoil motifs that make up the protein. mdpi.comresearchgate.net When viewed down the central axis of the β-barrel, the molecule displays a triangular shape, reflecting this internal structural repetition. researchgate.net

Conformational Transitions and Allosteric Mechanisms

This compound, a protein found in Dictyostelium discoideum, exhibits remarkable conformational flexibility, which is central to its biological function as a pH-sensitive actin-binding protein. This section delves into the molecular mechanisms governing these structural changes, focusing on the interplay of covalent modifications, pH, and non-covalent interactions.

A key regulatory feature of this compound is the reversible exposure of its N-terminally attached myristoyl group, a saturated 14-carbon fatty acid. This "myristoyl switch" mechanism modulates the protein's interaction with cellular membranes. The myristoyl group can exist in two principal states: a sequestered state, where it is buried within a hydrophobic pocket inside the protein, and an accessible state, where it is exposed and available to insert into lipid bilayers. nih.govuwaterloo.ca

The transition between these states is a critical determinant of this compound's subcellular localization and function. nih.gov In its myristoyl-sequestered form, this compound is predominantly found in the cytoplasm. nih.gov Conversely, when the myristoyl group is in the accessible state, it can anchor the protein to cellular membranes, facilitating its role in organizing the actin cytoskeleton at the plasma membrane. nih.govnih.gov This switching mechanism is not merely a passive process but is intricately linked to other conformational changes within the protein, as discussed in the following sections.

The conformational state of this compound, including the accessibility of its myristoyl group, is exquisitely sensitive to changes in pH. nih.gov This pH dependence is a direct consequence of the protein's unusually high content of histidine residues; this compound contains 31 to 35 histidines out of 118 amino acids. nih.govnih.gov The imidazole side chain of histidine has a pKa value near neutrality, allowing it to act as a molecular switch in response to physiological pH fluctuations.

At a higher pH (around 7.5), characteristic of the cytoplasm, the histidine residues are largely deprotonated and neutral. nih.gov This state favors the sequestration of the myristoyl group within the protein's hydrophobic core. nih.gov As the pH decreases to around 6.5, a condition that can be found near the plasma membrane, the histidine residues become protonated. nih.gov The resulting increase in positive charge induces a conformational change that expels the myristoyl group, making it accessible for membrane insertion. nih.govuwaterloo.ca This reversible proton binding by histidines is the physical basis for the pH-dependent regulation of this compound's membrane-binding activity. nih.gov The switching between the sequestered and accessible states is linked to the uptake of approximately 1.5 protons, likely by a subset of the histidine residues. nih.gov

The pH-triggered conformational switch in this compound is orchestrated by a complex interplay of electrostatic and hydrophobic interactions. uwaterloo.capnas.org The protonation of histidine residues at lower pH introduces significant electrostatic repulsions between the now positively charged side chains. This electrostatic stress is a primary driving force for the conformational change that leads to the exposure of the myristoyl group. uwaterloo.ca

Concurrently, hydrophobic interactions play a crucial role in stabilizing the different conformational states. In the sequestered state at higher pH, the hydrophobic myristoyl chain is stabilized by interactions with a hydrophobic pocket within the protein. uwaterloo.ca The pH-induced conformational change involves a rearrangement of a network of hydrophobic contacts throughout the protein core. pnas.org Upon exposure of the myristoyl group, a new set of hydrophobic interactions is formed, and the protein core contracts. pnas.org This intricate balance between electrostatic repulsion and the reorganization of hydrophobic interactions allows for the sensitive and reversible control of this compound's structure and function in response to changes in the cellular environment. pnas.org The interaction with negatively charged membrane surfaces is also modulated by a cluster of charged amino acid residues around the myristoyl moiety, which includes lysine, arginine, histidine, and glutamic acid residues. acs.orgnih.gov

Protein Folding and Stability

The folding and stability of this compound are governed by thermodynamic and kinetic principles that are influenced by its unique amino acid composition and the presence of the myristoyl group.

The thermodynamic stability of this compound has been investigated using various techniques, including urea (B33335) and thermal denaturation, monitored by fluorescence and circular dichroism, as well as differential scanning calorimetry. nih.govacs.org These studies reveal that this compound possesses moderate thermodynamic stability. nih.govnih.gov The stability of the protein is significantly influenced by pH. It remains relatively constant between pH 7.7 and 9.7, but decreases markedly below pH 7.7, which is attributed to the protonation of its numerous histidine residues. nih.govacs.org

Urea-induced denaturation of this compound is a reversible process between pH 5.7 and 9.7 and is well-described by a two-state transition between the native and denatured states. nih.govacs.org The Gibbs free energy of unfolding shows a quadratic dependence on the urea concentration. nih.govacs.org Thermal denaturation, however, is only highly reversible below approximately pH 6.2. nih.govacs.org The decreased reversibility at higher pH and temperature is likely due to the reduced net charge of the protein. acs.org Myristoylation has been shown to significantly increase the thermodynamic stability of this compound. nih.gov

Thermodynamic Stability of this compound
ConditionGibbs Free Energy of Unfolding (ΔG)Reference
pH 5.7 in H₂O2.3 kcal mol⁻¹ researchgate.net
pH 7.7 in H₂O8.4 kcal mol⁻¹ researchgate.net
pH 7.8 in D₂O10.8 kcal mol⁻¹ researchgate.net

The folding of this compound, a β-trefoil protein, can occur rapidly and often follows apparently two-state kinetics. nih.govnih.gov This is in contrast to other β-trefoil proteins, which typically fold slowly and through the formation of essential intermediates. nih.govnih.gov However, under the most stabilizing conditions, there is evidence for the formation of a folding intermediate for this compound. nih.govnih.gov This intermediate shares structural similarities with the folding intermediate of interleukin-1β. nih.govnih.gov

The folding rates of this compound tend to decrease under destabilizing solution conditions, where two-state kinetics are more prominent. nih.gov Conversely, folding intermediates are more likely to be observed under stabilizing conditions. nih.gov The presence of the myristoyl group has a marked effect on the folding kinetics, significantly increasing the rates of both global protein folding and unfolding. nih.gov This suggests that the hydrophobic myristoyl moiety can make non-native interactions or relieve strain in the transition state, thereby accelerating the interconversion between different states. nih.gov Differences in non-conserved loops and hydrophobic interactions are thought to play a significant role in the differential stabilization of folding intermediates among β-trefoil proteins. nih.govnih.gov

Impact of Myristoylation on Protein Stability and Dynamics

Myristoylation, the attachment of a C14 fatty acyl chain (myristate) to the N-terminal glycine, has a profound and somewhat paradoxical effect on the stability and dynamics of this compound. nih.gov This modification is crucial for the protein's function, particularly its pH-dependent reversible binding to cell membranes. nih.govnih.gov The myristoyl group can exist in two states: a sequestered state (myrseq), where it is buried within the protein's hydrophobic core at high pH, and an accessible state (myracc) at low pH, where it is available to anchor the protein to a membrane. nih.gov

Enhanced Protein Stability

Research demonstrates that myristoylation significantly enhances the thermodynamic stability of this compound. nih.gov This increased stability is observed for both the sequestered and accessible states of the myristoyl group. However, the increase in stability is less pronounced for the myracc state, which suggests some residual stabilizing interactions or partial burial of the myristoyl group even at low pH. nih.gov The stabilization is further evidenced by amide H/D exchange rate measurements, which show increased protection for many amides throughout the protein upon myristoylation, indicating a more stable structure. researchgate.net This protective effect is present at both high pH (pH 8.1, myrseq state) and low pH (pH 5.9, myracc state). researchgate.net

Increased Protein Dynamics

The pH-dependent switch between the two states is linked to the protonation of histidine residues, with an apparent pKswitch of 6.95 and a free energy change of 2.0 kcal·mol-1. nih.gov This switch is associated with the uptake of about 1.5 protons. nih.gov

Table 1: Impact of Myristoylation on this compound Folding and Unfolding Kinetics This interactive table summarizes the kinetic data, illustrating the dual effect of myristoylation on protein stability and dynamics.

Parameter Nonmyristoylated this compound Myristoylated this compound Effect of Myristoylation
Stability (ΔG) Lower Significantly Higher Increased Stability
Unfolding Rate (ku) Slower ~10x Faster Increased Dynamics
Folding Rate (kf) Slower >10x Faster Increased Dynamics
Overall Effect Less stable, slower dynamics More stable, faster dynamics Enhances both stability and rate of conformational change

Role of Nonnative Interactions and Strain in Folding

The folding pathway of this compound, a β-trefoil protein, is influenced by both native and nonnative interactions, with the myristoyl group playing a critical role. pnas.orgnih.gov Nonnative interactions are transient contacts that are not present in the final, folded structure of the protein but can form during the folding process. pnas.org

Nonnative Interactions Smooth the Folding Landscape

For this compound, coarse-grained folding simulations reveal that nonnative hydrophobic interactions between the myristoyl group and the protein are crucial. nih.govpnas.org These interactions, along with nonnative electrostatic interactions, have a significant effect on both folding rates and thermodynamic stability. nih.gov In the folding transition state, the nonnative interactions involving the myristoyl group are nonspecific and robust. pnas.org This nonspecificity helps to "smooth" the energy landscape for folding, effectively lowering the energy barrier and accelerating the process. pnas.org This contrasts with the interactions in the native, folded state, where the myristoyl group's interactions within its binding pocket are highly specific and finely tuned for functional switching. pnas.org

While β-trefoil proteins have been suggested to fold slowly, potentially through intermediate states, this compound can fold rapidly with two-state kinetics. nih.govnih.gov However, under highly stabilizing conditions, evidence for a folding intermediate emerges. nih.govnih.gov The formation of such intermediates can be influenced by nonnative interactions. pnas.org

Strain in the Folded State

The increased dynamics observed in myristoylated this compound suggest the presence of overpacking and strain in the folded state. pnas.org This strain may be a consequence of accommodating the hydrophobic myristoyl chain within the protein core. pnas.org In the transition state of folding, where the protein structure is partially unfolded, this strain can be relieved. nih.govpnas.org The relief of strain, combined with the formation of favorable nonnative interactions in the transition state, provides a mechanism to explain the observed increase in the rates of folding and unfolding upon myristoylation. nih.gov Simulations and amide hydrogen exchange experiments support this model, showing localized regions of both increased and decreased stability on one side of the myristoyl binding pocket, which implicates strain and altered dynamics in the switching mechanism. nih.govuwaterloo.ca The residues under strain in the protein's core appear to be part of a communication network that links the pH-sensing histidine residues to the myristoyl group, enabling the functional switch. uwaterloo.ca

Biochemical Activities and Interaction Networks

Actin Interaction Dynamics

Hisactophilin, an actin-binding protein from Dictyostelium discoideum, demonstrates a remarkable pH-dependent interaction with filamentous actin (F-actin). This regulatory mechanism is intrinsically linked to its unusually high content of histidine residues; for instance, this compound I contains 31 histidines, and this compound II has 35, out of a total of 118 amino acids biologists.comnih.govnih.gov. The imidazole (B134444) side chain of histidine has a pKa value near neutrality, allowing it to act as a molecular "pH sensor" within the physiological range.

In vitro binding assays have precisely characterized this pH sensitivity. At a pH of 6.0, the binding of this compound to F-actin is complete. As the pH increases to 6.5, a significant amount of this compound still cosediments with F-actin. However, once the pH rises above 7.0, the binding becomes undetectable biologists.com. This sharp transition suggests that the protonation state of the numerous histidine residues governs the electrostatic interactions required for F-actin association. It is proposed that at a pH below 7.2, the protonated, positively charged histidine residues mediate the binding along actin filaments biologists.com. This pH-dependent activity allows this compound to respond to localized changes in proton concentration, thereby organizing the actin cytoskeleton in specific subcellular regions biologists.comnih.gov.

ConditionThis compound Binding to F-ActinReference
pH 6.0 Complete binding biologists.com
pH 6.5 Substantial binding biologists.com
pH > 7.0 Undetectable binding biologists.com

This compound not only binds to pre-existing actin filaments but also actively modulates the dynamics of actin polymerization in a pH-dependent manner. Research indicates that this compound can nucleate actin polymerization, a critical step in the formation of new actin filaments, specifically at a pH below 7.0 biologists.com. Remarkably, this nucleation activity can occur even in the absence of Mg2+ or K+, which are typically required for actin polymerization nih.goved.ac.uk.

Studies using Dictyostelium cells overexpressing this compound (hisII+ mutants) have provided in vivo evidence for its role in actin organization. When the intracellular pH of these cells is lowered, for example, by using proton pump inhibitors, there is a marked increase in the total F-actin content. This is accompanied by the formation of large clusters of F-actin, indicating a role in bundling or network formation under acidic conditions biologists.comnih.gov. This suggests that upon cytoplasmic acidification, this compound actively promotes the assembly and architectural rearrangement of the actin cytoskeleton biologists.com.

Membrane Association and Localization

This compound's association with cellular membranes is critically dependent on a post-translational lipid modification known as N-myristoylation capes.gov.brnih.gov. Both known isoforms of this compound, HsI and HsII, are covalently modified with a myristoyl group, a 14-carbon saturated fatty acid, at their N-terminal glycine residue capes.gov.brnih.gov. This hydrophobic anchor is essential for the protein's ability to target and insert itself into lipid bilayers nih.govnih.gov.

The insertion of the myristoyl chain into a lipid monolayer is a key step in membrane anchoring nih.gov. Studies have shown that only the naturally myristoylated this compound, and not a fatty acid-deficient version, can effectively bind to lipid monolayers nih.gov. The interaction is further stabilized by electrostatic forces. A cluster of charged amino acid residues, including numerous histidines, surrounds the myristoyl moiety. This arrangement functions as a "myristoyl-histidine switch" nih.gov. At acidic pH (e.g., pH 6.0), the protonated histidines create a positive charge, promoting strong electrostatic attraction to negatively charged membrane surfaces and significantly increasing the binding affinity. As the pH increases above 7.0, the histidine residues become deprotonated, reducing the electrostatic attraction and facilitating the protein's dissociation from the membrane nih.gov.

This compound FormMembrane Binding CapabilityKey FeatureReference
Myristoylated Strong binding and insertionN-terminal myristoyl group acts as a hydrophobic anchor. nih.govnih.gov
Non-myristoylated Adsorbed layer formation onlyLacks the fatty acid chain required for membrane penetration. nih.gov

This compound functions as a molecular linker, physically connecting the actin cytoskeleton to the inner leaflet of the plasma membrane nih.goved.ac.uk. This linkage is dynamic and regulated by intracellular pH, positioning this compound as a key pH sensor at the cell cortex biologists.comnih.gov. Approximately half of the cell's this compound is found bound to the plasma membrane, while the other half is soluble in the cytoplasm biologists.comnih.govnih.gov.

The dual-binding capability of this compound is central to its linker function. The N-terminal myristoyl group anchors the protein to the lipid bilayer, as described previously nih.govnih.gov. Simultaneously, at a pH below 7.0, the protein's actin-binding sites become active, allowing it to bind to the cortical actin network biologists.com. This creates a reversible bridge between the membrane and the cytoskeleton. When the local cytoplasmic pH decreases, this compound accumulates at the sub-membranous region, strengthening the membrane-cortex interaction biologists.comnih.gov. This mechanism is believed to be crucial for stabilizing the plasma membrane and regulating cell shape changes in response to signals that alter local proton concentrations biologists.comnih.gov.

The localization of this compound is not static; it undergoes dynamic shuttling between several cellular compartments in response to pH changes. Using green fluorescent protein (GFP) fusions, researchers have monitored the real-time translocation of this compound within living Dictyostelium cells nih.govembopress.org. These studies have shown that upon a decrease in intracellular pH, this compound rapidly translocates from the cytoplasm to both the plasma membrane and the nucleus nih.govembopress.org.

Interestingly, this pH-dependent shuttling behavior is observed for both the naturally myristoylated this compound and a mutated, non-myristoylated form nih.govembopress.org. While myristoylation is crucial for strong membrane anchoring, the translocation to the plasma membrane and nucleus appears to be primarily driven by the pH-sensitive properties conferred by the protein's histidine clusters nih.gov. This suggests that changes in the protonation state of histidine residues alter the protein's surface charge and conformation, exposing signals or domains that mediate its transport to and retention in different cellular compartments. The translocation into the nucleus points to additional, potentially regulatory, functions of this compound beyond its role at the cell cortex.

Post-Translational Regulatory Mechanisms

The biochemical activities of this compound are finely tuned by several post-translational modifications and intrinsic molecular properties. These regulatory mechanisms are crucial for its function as a dynamic linker between the plasma membrane and the actin cytoskeleton, responding to intracellular pH changes.

Myristoylation: Enzymatic Processes and Functional Implications

Myristoylation is a critical lipid modification of this compound, involving the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminal glycine residue. wikipedia.org This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and occurs on both isoforms of this compound (HsI and HsII) in Dictyostelium discoideum. nih.gov Mass spectrometry analysis has confirmed that essentially all this compound in the cell, both in the cytoplasm and bound to the plasma membrane, is myristoylated. nih.govcapes.gov.br

The functional implications of myristoylation are profound and central to this compound's role as a pH-dependent molecular switch. nih.govacs.org The myristoyl group serves as a hydrophobic anchor, facilitating the protein's insertion into the lipid bilayer of the plasma membrane. nih.govbiologists.com This membrane binding is not solely dependent on the lipid anchor; it works in concert with electrostatic interactions modulated by pH. nih.govacs.org The interplay between the myristoyl anchor and the protonation state of histidine residues creates a "myristoyl-histidine switch". nih.govacs.org At lower pH, when histidine residues are protonated, a conformational change is thought to expose the myristoyl group, promoting its insertion into the membrane. uwaterloo.caresearchgate.net This mechanism allows this compound to reversibly associate with the inner leaflet of the plasma membrane, thereby physically linking the actin cytoskeleton to the cell periphery in response to local decreases in pH. nih.gov Studies comparing naturally myristoylated this compound with a non-myristoylated recombinant version produced in E. coli demonstrated that the fatty acid chain is essential for significant penetration into the lipid layer and for mediating the binding of actin monomers to the membrane. nih.gov

FeatureDescriptionFunctional Consequence
Modification Type Covalent attachment of a C14 myristoyl group to the N-terminal glycine. wikipedia.orgIncreases protein hydrophobicity.
Enzyme N-myristoyltransferase (NMT). wikipedia.orgwikipedia.orgEnsures co- or post-translational lipid modification.
Cellular Location Occurs on both cytosolic and membrane-bound this compound isoforms. nih.govThe protein is always primed for potential membrane interaction.
Primary Role Acts as a conditional hydrophobic membrane anchor. biologists.comnih.govEnables reversible binding to the plasma membrane. nih.gov
Regulatory Mechanism Part of a "myristoyl-histidine switch" mechanism. nih.govacs.orgMembrane insertion/dissociation is coupled with intracellular pH changes. uwaterloo.ca

Phosphorylation: Serine/Threonine Sites and Stress Response

This compound undergoes in vivo phosphorylation. nih.gov Research has identified that both this compound isoforms, HsI and HsII, serve as substrates for a membrane-associated serine/threonine kinase found in D. discoideum. nih.gov Phosphorylation is a common post-translational modification that regulates protein function by inducing conformational changes or altering interaction affinities. wikipedia.org In the case of this compound, it is suggested that phosphorylation may play a role in modulating the protein's interaction with the plasma membrane. nih.gov

While it is established that this compound is a phosphoprotein, the specific serine or threonine residues that are phosphorylated have not been fully mapped. Furthermore, a direct link between this compound phosphorylation and a specific cellular stress response pathway has not been extensively characterized. reactome.orgreactome.org In broader contexts, serine/threonine phosphorylation is a key component of signaling cascades that respond to various cellular stresses, such as osmotic or oxidative stress, often leading to widespread changes in the phosphoproteome to coordinate a protective response. mdpi.com The functional consequence of this modification on this compound's pH-sensing or actin-binding capabilities remains an area for further investigation.

pH-Dependent Protonation of Histidine Residues

A defining characteristic of this compound is its unusually high content of histidine residues, which function as an intrinsic pH sensor. biologists.com The imidazole side chain of histidine has a pKa value near physiological pH, allowing it to gain or lose a proton in response to small fluctuations in the cellular environment. biologists.comuwaterloo.ca

At a pH below approximately 7.0, the numerous histidine residues on the surface of this compound become protonated, imparting a significant net positive charge to the protein. biologists.com This protonation event is the trigger for this compound's biological activity. The increased positive charge drives the electrostatic attraction to the negatively charged surfaces of both F-actin filaments and acidic phospholipids within the plasma membrane. nih.govacs.orgbiologists.com Consequently, in a more acidic environment, this compound binds robustly to F-actin and the cell membrane, effectively cross-linking the two. biologists.comnih.gov

Conversely, at a neutral or slightly alkaline pH (above 7.0), the histidine residues are deprotonated and largely neutral. nih.govbiologists.com This charge neutralization abolishes the electrostatic attraction, causing this compound to detach from both actin and the membrane. nih.govbiologists.com This reversible, pH-dependent binding and unbinding allows the cell to rapidly remodel the cortical cytoskeleton in response to localized changes in proton concentration, which are often associated with processes like chemotaxis and cell motility. nih.govnih.gov

Intracellular pHHistidine Protonation StateNet Protein ChargeBinding Activity
< 6.5 Largely ProtonatedPositiveStrong binding to F-actin and lipid membranes. biologists.com
~ 7.0 Transition StateNear NeutralWeak or no binding to F-actin. biologists.com
> 7.2 Largely DeprotonatedNeutral / NegativeDissociated from F-actin and lipid membranes. nih.govbiologists.com

Other Molecular Binding Partners and Pathways

Beyond its self-association into dimers, this compound's function is defined by its interactions with two primary molecular partners: filamentous actin (F-actin) and lipid membranes.

F-Actin : this compound binds directly to F-actin in a pH-dependent manner. biologists.com At pH values below 7.0, it associates with the sides of actin filaments and can also nucleate the polymerization of new filaments. biologists.com This interaction is crucial for organizing the cortical actin cytoskeleton. Overexpression of this compound in D. discoideum leads to an increase in F-actin content and the formation of large actin clusters upon cytoplasmic acidification, highlighting its role in stabilizing the actin network. nih.gov

Lipid Membranes : The protein binds to the inner leaflet of the plasma membrane. biologists.com This interaction is mediated by the dual mechanism of the N-terminal myristoyl anchor for hydrophobic insertion and electrostatic attraction between protonated histidines and negatively charged phospholipids, such as phosphatidylglycerol and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov

The pathway involving this compound is central to connecting the dynamic actin cytoskeleton to the plasma membrane. It acts as a pH-sensitive linker, allowing the cell to control the membrane-cortex interface. This is particularly important in regions of the cell undergoing shape changes, such as during cell movement, where local pH fluctuations can regulate the assembly and disassembly of cytoskeletal structures at the membrane. nih.govnih.gov

Cellular and Physiological Implications

Mechanisms of Cytoskeletal Reorganization

Hisactophilin's primary role in cytoskeletal reorganization stems from its pH-sensitive interaction with actin. It possesses a remarkable number of histidine residues, which have pKa values near physiological pH, making it an effective cellular pH sensor. nih.gov

pH-Dependent Actin Binding and Nucleation: In vitro assays have demonstrated that this compound's ability to bind to F-actin is exquisitely dependent on pH. At a pH below 7.0, this compound binds robustly to actin filaments. nih.gov This binding is attributed to the protonation of its numerous histidine residues, which induces a conformational change that exposes its actin-binding sites. Furthermore, in its protonated state, this compound can nucleate actin polymerization, even in the absence of Mg2+, a typical requirement for this process. nih.gov This suggests that localized decreases in cytoplasmic pH can trigger rapid actin assembly in specific cellular regions.

Membrane Association via a Myristoyl-Histidine Switch: this compound is N-terminally myristoylated, a lipid modification that allows it to anchor to the plasma membrane. nih.govnih.gov This membrane association is also regulated by pH through a "myristoyl-histidine switch." At lower pH, the protonation of histidine residues near the N-terminus is thought to trigger a conformational change that exposes the myristoyl group, facilitating its insertion into the lipid bilayer. nih.govnih.gov This dual capability of binding to both the plasma membrane and the actin cytoskeleton allows this compound to physically link these two crucial cellular components, a function critical for maintaining cortical tension and cell shape. nih.govacs.org

Biochemical Properties of this compound's Interaction with Actin and Membranes
ParameterConditionObservationReference
Actin BindingpH < 7.0Strong binding to F-actin nih.gov
Actin BindingpH > 7.0No detectable binding to F-actin nih.gov
Actin PolymerizationpH < 7.0Nucleates actin polymerization nih.gov
Membrane Insertion (Myristoyl Group)Low pHMyristoyl group exposed, inserts into membrane nih.govnih.gov
High pHMyristoyl group sequestered nih.govnih.gov

Regulation of Cell Adhesion and Migration

While direct studies on this compound's role in cell adhesion and migration are limited, its well-established function in linking the actin cortex to the plasma membrane strongly implies its involvement in these processes. Cell adhesion and migration are fundamentally dependent on the dynamic regulation of the actin cytoskeleton at the cell periphery.

By physically coupling the plasma membrane to the underlying actin network, this compound likely contributes to the structural integrity of the cell cortex, which is essential for the formation and stabilization of adhesive structures. Furthermore, its ability to promote localized actin polymerization in response to pH changes could provide the protrusive forces necessary for cell migration. For instance, localized acidification at the leading edge of a migrating cell could trigger this compound-mediated actin assembly, driving membrane protrusion in the direction of movement.

Adaptive Responses to Environmental Stimuli (e.g., Osmolarity)

This compound is a key player in the cellular response to hyperosmotic stress. When Dictyostelium cells are exposed to high osmolarity, they undergo a significant rearrangement of their cytoskeleton to protect against cell shrinkage and lysis.

Enrichment in the Cytoskeletal Fraction: Under hyperosmotic shock, this compound becomes enriched in the cytoskeletal fraction of the cell. nih.gov This suggests a translocation of soluble cytoplasmic this compound to the cell cortex, where it reinforces the actin network. This recruitment of this compound and other cytoskeletal proteins helps to stiffen the cell cortex, providing mechanical resistance to the osmotic pressure.

Phosphorylation in Response to Hypertonicity: The response to osmotic stress also involves the post-translational modification of this compound. Specifically, this compound undergoes serine phosphorylation in response to hypertonicity. nih.gov The kinetics of this phosphorylation are relatively slow, with phosphorylated this compound accumulating 20-60 minutes after the onset of the stress. This timeframe suggests that this compound phosphorylation is involved in the long-term adaptation to hyperosmotic conditions. nih.gov

Interplay with Other Actin-Binding Proteins (e.g., Ponticulin, Cofilin)

The intricate regulation of the actin cytoskeleton involves a complex interplay of numerous actin-binding proteins. While direct interactions between this compound and many of these proteins have not been extensively characterized, their co-localization and complementary functions suggest a coordinated effort.

Ponticulin: Ponticulin is another integral membrane protein in Dictyostelium that provides a major link between the plasma membrane and the cortical actin network. Like this compound, ponticulin is crucial for maintaining the stability of the cell cortex. It is likely that this compound and ponticulin function in concert to create a robust and adaptable connection between the membrane and the cytoskeleton, with each protein potentially responding to different signaling inputs.

Cofilin: Cofilin is an actin-depolymerizing factor that plays a critical role in actin filament turnover by severing existing filaments and promoting the disassembly of the pointed end. The activities of this compound (actin polymerization and stabilization at low pH) and cofilin (actin depolymerization) are seemingly antagonistic. This suggests a tightly regulated balance between these two proteins could control the dynamics of the actin cortex. For example, in regions of the cell requiring rapid actin turnover, cofilin activity might dominate, while in areas needing a stable, rigid cortex, this compound's function could be upregulated.

Advanced Research Methodologies and Experimental Approaches

Genetic and Genomic Techniques

Genetic manipulation of Dictyostelium discoideum has been pivotal in understanding the in vivo roles of hisactophilin. Key techniques include the disruption and replacement of the this compound genes, the use of overexpression systems, and the analysis of its genomic organization and transcription.

To investigate the function of this compound, researchers have created "this compound-minus" (his-) null mutants in D. discoideum. This was achieved through gene replacement, a technique that involves the targeted removal of a gene and its substitution with a selectable marker.

A gene replacement vector was constructed to inactivate both this compound genes. This vector contained flanking regions homologous to the this compound I and II genes, with the central coding regions replaced by a geneticin (G418) resistance cassette. Upon transformation into wild-type Dictyostelium cells, homologous recombination led to the replacement of the endogenous this compound genes with the resistance cassette, resulting in cells devoid of this compound nih.gov.

Under normal laboratory conditions, these this compound-minus cells did not exhibit significant defects in growth, development, or chemotaxis. However, when the cytoplasmic pH was artificially lowered, these cells showed a reduced resistance to acidification compared to wild-type cells, supporting the role of this compound as a pH sensor involved in regulating the actin cytoskeleton nih.gov.

In parallel to creating null mutants, scientists have also generated Dictyostelium strains that overexpress this compound. This approach helps to understand the consequences of an excess of the protein on cellular processes. Overexpression of this compound II was achieved by transforming wild-type cells with a vector containing the this compound II gene. This resulted in multiple integrations of the vector into the genome, leading to a significant overproduction of the this compound II protein nih.gov.

Interestingly, these overexpression mutants (hisII+) also showed no major phenotypic changes under standard conditions. However, upon cytoplasmic acidification, the hisII+ cells displayed increased resistance and a dramatic reorganization of the actin cytoskeleton, forming large F-actin clusters. This provided further evidence for this compound's role in linking pH changes to actin dynamics nih.gov.

While constitutive overexpression has been informative, inducible expression systems offer more precise control over the timing and level of protein production. In Dictyostelium, tetracycline-inducible systems have been developed that allow for the tightly controlled expression of a target gene. These systems, often contained within a single extrachromosomal vector, can achieve a very low basal expression in the uninduced state and a high level of induction upon the addition of doxycycline. Such systems are invaluable for studying proteins that may have toxic effects when constitutively overexpressed.

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in corresponding changes in the amino acid sequence of the expressed protein. This method is instrumental in dissecting the functional importance of individual amino acid residues or domains within a protein.

While the literature provides extensive information on the structure and function of this compound, specific studies employing site-directed mutagenesis to systematically dissect the roles of its numerous histidine residues or other key amino acids in actin binding and pH sensing are not prominently detailed in publicly available research.

However, the known structure and pH-dependent activities of this compound make it an ideal candidate for such studies. For instance, mutating specific histidine residues to amino acids that cannot be protonated (e.g., alanine) would directly test their involvement in the pH-sensing mechanism. Similarly, altering residues in the putative actin-binding domains could pinpoint the precise interactions necessary for its cytoskeletal functions. The combination of site-directed mutagenesis with the gene replacement and overexpression systems described above would provide a powerful platform for a detailed structure-function analysis of this compound in vivo.

Early studies using Southern blot analysis with a cDNA probe suggested that this compound was encoded by a single gene. However, further investigation revealed a more complex genomic arrangement. The Dictyostelium genome contains two genes encoding this compound isoforms, this compound I and this compound II. These two genes are located in a tandem array, with the coding region of each being 354 base pairs in length and interrupted by a single, short intron at the same position nih.gov.

Transcriptional analysis has shown that this compound mRNA is present throughout the entire life cycle of D. discoideum, including the growth and developmental stages. This constitutive expression suggests a continuous requirement for this compound's function in the cell nih.gov.

FeatureDescription
Number of GenesTwo (this compound I and this compound II)
ArrangementTandem
Coding Region Length354 base pairs
IntronsOne short intron per gene, at the same position
Expression PatternConstitutive throughout the life cycle

Biophysical and Structural Characterization

Biophysical techniques have been essential in defining the molecular properties of this compound, particularly its unique pH-dependent interactions with lipids and the actin cytoskeleton.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the three-dimensional structure of this compound and in probing its dynamic response to changes in pH. The solution structure of this compound I revealed a β-trefoil fold, a compact structure consisting of six, two-stranded β-hairpins.

Two-dimensional ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) NMR spectroscopy has been employed to measure the pH dependence of the chemical shifts of the backbone amide groups. These experiments, conducted over a pH range of 5.7 to 11.1, showed that the majority of the resonances titrate with apparent pKa values between 5.6 and 7.4. This is consistent with the protonation and deprotonation of the numerous histidine residues within the protein.

These NMR titration studies provide direct experimental evidence for the proposed models of how this compound interacts with actin and membranes in a pH-dependent manner. The data supports a mechanism where the protonation state of the histidine residues, governed by the intracellular pH, acts as a switch that modulates the protein's structure and its affinity for its binding partners.

NMR TechniqueKey Findings
Solution NMRDetermined the 3D structure of this compound I as a β-trefoil fold.
2D ¹H-¹⁵N HSQCMeasured pH-dependent chemical shifts of backbone amides.
pH TitrationRevealed pKa values consistent with the titration of multiple histidine residues.

Spectroscopic Methods: Fluorescence and Circular Dichroism (CD)

Fluorescence and Circular Dichroism (CD) spectroscopy are valuable biophysical techniques for studying the global and local conformational changes in proteins. nih.gov

Circular Dichroism (CD) spectroscopy is particularly useful for analyzing the secondary structure of proteins. nih.govmit.edu The far-UV CD spectrum of a protein provides information about the proportions of α-helices, β-sheets, and random coils. For this compound, CD spectroscopy has been used to monitor the changes in its secondary structure as a function of pH and denaturant concentration. nih.govresearchgate.net These studies have shown that this compound undergoes a conformational change upon pH variation, which is consistent with its pH-dependent biological activity.

Fluorescence spectroscopy can be used to probe the local environment of aromatic amino acid residues, such as tryptophan and tyrosine. Changes in the fluorescence emission spectrum of these residues can indicate conformational changes in their vicinity. nih.gov In the study of this compound, fluorescence spectroscopy has been employed to monitor its denaturation and folding, often in conjunction with CD spectroscopy. nih.govresearchgate.netnih.gov The changes in fluorescence intensity and emission wavelength provide insights into the exposure of aromatic residues to the solvent during unfolding and refolding processes.

Table 2: Application of Spectroscopic Methods to this compound Studies

Spectroscopic Technique Information Gained Key Findings for this compound
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil) Monitors pH-induced conformational changes and denaturation. nih.govresearchgate.net
Fluorescence Spectroscopy Local environment of aromatic residues (tryptophan, tyrosine) Probes conformational changes during denaturation and folding. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) for Post-Translational Modifications

Mass spectrometry (MS) is a highly sensitive and powerful analytical technique for identifying and characterizing post-translational modifications (PTMs) in proteins. youtube.comnih.govsigmaaldrich.com PTMs are covalent modifications to amino acid side chains that can significantly alter a protein's structure, function, and localization. sigmaaldrich.comkhanacademy.org Common PTMs include phosphorylation, glycosylation, acetylation, and ubiquitination. nih.govsigmaaldrich.comkhanacademy.org

The general workflow for identifying PTMs in a protein like this compound would involve:

Proteolytic Digestion: The protein is first digested into smaller peptides using a protease such as trypsin.

Mass Spectrometric Analysis: The resulting peptide mixture is then analyzed by a mass spectrometer to determine the mass-to-charge ratio of each peptide.

Database Searching: The experimental peptide masses are compared to a theoretical database of peptide masses derived from the known amino acid sequence of this compound.

PTM Identification: Any mass shifts between the experimental and theoretical peptide masses can indicate the presence of a PTM. Tandem mass spectrometry (MS/MS) can then be used to fragment the modified peptides and pinpoint the exact site of modification. youtube.com

While specific PTMs for this compound are not extensively documented in the provided context, the application of MS would be the primary method to investigate such modifications, which could play a role in regulating its function.

Equilibrium Denaturation and Folding Kinetics Assays

Equilibrium denaturation and folding kinetics assays are fundamental for characterizing the thermodynamic stability and folding pathways of a protein. mdpi.com These studies provide insights into the forces that maintain the native structure and the mechanism by which the protein folds into its functional conformation.

For this compound, the thermodynamics of denaturation have been extensively studied using fluorescence- and CD-monitored equilibrium urea (B33335) denaturation curves. nih.govresearchgate.net These experiments have shown that the denaturation of this compound is a reversible, two-state transition between the native and denatured states over a pH range of 5.7 to 9.7. nih.gov The stability of this compound is highly dependent on pH, with a marked decrease in stability below pH 7.7, which is likely due to the protonation of its numerous histidine residues. nih.gov

Folding kinetics assays, also monitored by fluorescence and CD, have revealed that this compound can fold rapidly and follow two-state kinetics under destabilizing conditions. nih.gov However, under more stabilizing conditions, there is evidence for the formation of a folding intermediate. nih.gov

Table 3: Thermodynamic Stability of this compound under Different Conditions

Condition Thermodynamic Stability (ΔGuH2O) Folding Kinetics
pH 5.7 in H2O 2.3 kcal mol-1 Two-state transition nih.gov
pH 7.7 in H2O 8.4 kcal mol-1 Evidence of folding intermediate nih.gov
pH 7.8 in D2O 10.8 kcal mol-1 Evidence of folding intermediate nih.gov

Cellular and Molecular Biochemical Techniques

A variety of cellular and molecular biochemical techniques are employed to study the function of proteins like this compound in a cellular context. youtube.comsolubilityofthings.com These techniques can help to elucidate the protein's interactions with other cellular components, its subcellular localization, and its role in cellular processes.

Commonly used techniques include:

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a protein within a cell. uq.edu.au For this compound, immunofluorescence could be used to determine its location in Dictyostelium discoideum and how its localization changes in response to pH.

Protein-Protein Interaction Assays: Techniques such as co-immunoprecipitation, pull-down assays, and yeast two-hybrid screens can be used to identify proteins that interact with this compound in the cell.

In Vitro Reconstitution Assays: These assays involve purifying this compound and its potential binding partners (e.g., actin, lipids) and studying their interactions in a controlled environment. This allows for a detailed biochemical characterization of the binding affinities and kinetics.

Gene Knockout/Knockdown: By reducing or eliminating the expression of the this compound gene in Dictyostelium discoideum, researchers can study the resulting phenotype to infer the protein's function in the cell.

These cellular and molecular approaches, in conjunction with the biophysical and structural methods described above, provide a comprehensive understanding of the role of this compound in the cell.

Live-Cell Imaging and Microscopy

Visualizing protein dynamics in living cells provides invaluable insight into their function. Live-cell imaging techniques have been instrumental in demonstrating the real-time translocation of this compound in response to intracellular pH changes.

To visualize this compound in living Dictyostelium cells, researchers create fusion constructs by genetically linking the coding sequence of this compound to that of Green Fluorescent Protein (GFP) nih.govnih.govembopress.org. The resulting chimeric protein, GFP-hisactophilin, is fluorescent, allowing its location and movement to be tracked within the cell using fluorescence microscopy addgene.orgcam.ac.uk.

Both myristoylated (normal) and non-myristoylated (mutated) versions of this compound have been tagged with GFP nih.govnih.gov. Expressing these constructs in Dictyostelium allows for direct observation of how myristoylation and pH affect the protein's subcellular distribution and dynamics in real-time nih.govnih.govembopress.org.

Confocal Laser Scanning Microscopy (CLSM) is the imaging technique of choice for these studies nih.govembopress.orgnih.gov. CLSM uses a laser to excite the GFP tag and a pinhole to reject out-of-focus light, which generates high-resolution optical sections of the cell with minimal background fluorescence cam.ac.ukresearchgate.net. This allows for the precise localization of the GFP-hisactophilin fusion protein.

Using CLSM to observe living Dictyostelium cells expressing GFP-hisactophilin, researchers have directly visualized the protein's pH-dependent shuttling nih.govnih.govembopress.org. In cells with a normal resting cytoplasmic pH, the GFP signal is diffuse throughout the cytoplasm. However, upon artificial lowering of the intracellular pH, the GFP-hisactophilin rapidly translocates. Within minutes, the fluorescence is seen to accumulate at the plasma membrane and, notably, also within the nucleus nih.govnih.govembopress.org. This dynamic shuttling between three distinct cellular compartments—cytoplasm, plasma membrane, and nucleus—was revealed directly by this powerful combination of GFP-fusion proteins and live-cell confocal microscopy nih.govnih.gov.

Immunofluorescence Labeling of Cryosections

Immunofluorescence is a powerful technique used to visualize the specific location of proteins within cells and tissues. The process for cryosections involves several key steps. First, fresh tissue samples are rapidly frozen, often in isopentane cooled by liquid nitrogen, and embedded in a medium like Optimal Cutting Temperature (OCT) compound. bio-techne.comnih.gov Thin sections (typically 5-20 µm) are then cut using a cryostat and mounted on microscope slides. bio-techne.com

The sections are thawed, rehydrated, and then "fixed" to preserve the cellular structure, commonly with reagents like acetone or paraformaldehyde. bio-techne.comnih.gov A crucial step is blocking, where non-specific antibody binding sites are saturated, often using a solution containing normal serum. rndsystems.com The primary antibody, which is specific to the target protein (in this case, this compound), is applied and allowed to incubate. bio-techne.comrndsystems.com After washing, a secondary antibody is added. This secondary antibody is conjugated to a fluorophore—a molecule that emits light of a specific color when excited by a laser—and is designed to bind to the primary antibody. rndsystems.com

Finally, the sections may be counterstained with a fluorescent nuclear stain like DAPI (4',6-diamidino-2-phenylindole) to visualize cell nuclei, providing anatomical context. rndsystems.comkuhlmann-biomed.de The slide is then viewed under a fluorescence microscope, where the fluorescent signal reveals the subcellular or tissue-specific localization of this compound. This method is invaluable for understanding the protein's distribution in its native cellular environment.

Computational and Theoretical Modeling

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a protein like this compound, MD simulations provide a high-resolution view of its structural dynamics, conformational changes, and interactions with other molecules. access-ci.orgmdpi.com The simulation process begins with an initial atomic coordinate file of the protein, often from an experimentally determined structure.

The system is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions. nih.gov A "force field," such as ff14sb, is applied, which is a set of parameters that defines the potential energy of the system, describing the covalent and non-covalent interactions between atoms. nih.gov The simulation proceeds by calculating the net force on each atom and then using Newton's laws of motion to predict the positions and velocities of the atoms over a very short time step (e.g., 2 femtoseconds). nih.gov By repeating this process millions of times, a trajectory is generated that shows how the protein's structure evolves. mdpi.com MD simulations are particularly useful for exploring how factors like pH changes or post-translational modifications, such as myristoylation, influence the dynamic behavior and stability of this compound. nih.gov

Coarse-Grained and Atomistic Simulations

While fully atomistic simulations provide the highest level of detail, they are computationally expensive, limiting the time scales and system sizes that can be studied. nih.govaps.org Coarse-grained (CG) modeling is an alternative approach that simplifies the system by grouping multiple atoms into single "beads" or interaction sites. aps.orgacs.org This reduction in the number of particles allows for simulations that can span much longer time scales, making them suitable for studying large-scale conformational changes like protein folding or the interaction of a protein with a membrane. nih.govacs.org

In the study of this compound, coarse-grained simulations have been used to investigate the effects of myristoylation, the attachment of a C14 fatty acyl chain. researchgate.net These simulations predicted which amino acid residues become more ordered when the myristoyl group is sequestered within a binding pocket in the protein. researchgate.net The findings from CG simulations can then be complemented by more detailed, but shorter, all-atom simulations to refine the understanding of specific interactions at the atomic level. nih.gov This integrated approach leverages the strengths of both methods: the efficiency of CG models for broad sampling and the high resolution of atomistic models for detailed analysis. nih.govresearchgate.net

Below is a table summarizing the residues in this compound predicted by coarse-grained simulations to change their dynamics upon myristoylation, alongside experimental observations from amide exchange protection analysis. researchgate.net

Residues Predicted to Become Ordered (Coarse-Grained Simulation) researchgate.netResidues Showing Increased Protection (Amide Exchange) researchgate.netResidues Showing Decreased Protection (Amide Exchange) researchgate.net
G2R4V83
N3V43T112
R4A95F113
A5I116E114
F6I118
K7
H35
V36
E114
E115
I116
I118

Thermodynamic Cycle Framework Analysis

Thermodynamic analysis is critical for understanding the forces that govern protein stability and interactions. This compound's stability has been extensively studied using techniques like differential scanning calorimetry and equilibrium denaturation curves monitored by fluorescence and circular dichroism. nih.govresearchgate.net These studies measure thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG), which quantifies a protein's stability.

Research shows that the denaturation of this compound by urea and heat can be modeled as a two-state transition between its native and denatured forms. researchgate.net A key finding is this compound's pronounced pH-dependent stability. It exhibits moderate and relatively constant stability between pH 7.7 and 9.7. However, below pH 7.7, its stability decreases significantly, which is attributed to the protonation of its numerous histidine residues. nih.govresearchgate.net This protonation introduces electrostatic repulsion that destabilizes the folded structure. nih.gov Enthalpic effects related to histidine ionization are also implicated in the protein's tendency to undergo cold unfolding under certain conditions. nih.gov

The table below presents thermodynamic stability data for this compound at various pH levels. researchgate.net

pHSolventGibbs Free Energy of Unfolding (ΔG) (kcal mol⁻¹) researchgate.net
5.7H₂O2.3
7.7H₂O8.4
7.8D₂O10.8

Protein Structure Prediction and Engineering Design Principles

Protein structure prediction aims to determine the three-dimensional shape of a protein from its amino acid sequence. kva.seunipi.it While this remains a major challenge, for many proteins like this compound, the structure is already known to belong to a specific fold—the β-trefoil fold. nih.gov This knowledge is a crucial starting point for computational protein design, which is the inverse problem: designing a new amino acid sequence that will fold into a desired structure with a specific function. nih.govcmu.edu

Computational design involves two main components: an energy function to evaluate how well a given sequence fits a target structure and a search algorithm to explore different sequence possibilities. nih.gov For a protein like this compound, design principles could be used to engineer variants with modified properties. For example, one could aim to alter its pH sensitivity by strategically replacing key histidine or other charged residues. Structure-based calculations could predict how such mutations would affect the protein's stability and its interactions with actin or lipid membranes. nih.gov By optimizing factors like side-chain packing, hydrogen bonding, and hydrophobic burial, computational tools can guide the rational engineering of this compound to create novel molecular switches or probes. nih.govnih.gov

Future Perspectives and Research Directions

Deciphering the Complete Interaction Landscape

A significant future direction involves comprehensively mapping the protein-protein and protein-membrane interactions of hisactophilin. While it is known to bind F-actin and associate with cell membranes in a pH-dependent manner, the precise array of interacting partners and the nuances of these interactions require further elucidation wikipedia.orgnih.govlabsolu.canih.gov. The myristoylation of this compound dramatically influences its stability and global dynamics, affecting its ability to interact with other molecules and membranes wikipedia.orglipidmaps.orgfishersci.ca. Studies indicate that the myristoyl group's interactions in the native state are highly specific and finely tuned for sensitive control of the switching functionality fishersci.ca. Investigating how different cellular contexts or environmental cues modulate these interactions will be crucial. Advanced techniques such as high-throughput interactome mapping, structural biology methods (e.g., cryo-EM, NMR, X-ray crystallography for complexes), and in situ imaging could provide atomic-level insights into this compound's binding mechanisms and its broader cellular network.

Elucidating Uncharacterized Regulatory Pathways

Beyond the well-established pH-dependent regulation of its myristoyl switch, other potential regulatory mechanisms governing this compound's activity remain to be fully characterized wikipedia.orglipidmaps.org. While phosphorylation on threonine and serine residues has been observed in this compound isoforms (HsI and HsII), the physiological role of this post-translational modification is currently unknown labsolu.ca. Research could explore the kinases and phosphatases involved in this compound phosphorylation and dephosphorylation, and how these events impact its conformation, binding affinity for actin and membranes, or cellular localization. Furthermore, given that intracellular pH dynamics can transcriptionally regulate various signaling and metabolic pathways, it is plausible that this compound's expression or activity is integrated into broader cellular signaling networks in response to environmental or physiological changes. Future studies could employ systems biology approaches to identify upstream signals and downstream effectors that regulate this compound, thereby uncovering novel regulatory cascades.

Investigating Functional Redundancy and Compensatory Mechanisms in vivo

A surprising aspect of this compound research has been the reported lack of a discernible phenotype in Dictyostelium discoideum cells where the this compound gene has been knocked out under routine laboratory conditions labsolu.ca. This observation suggests the existence of functional redundancy or compensatory mechanisms by other proteins in vivo that can mask its essential roles labsolu.ca. Future research should focus on challenging this compound-null cells under more physiologically relevant or stressful conditions, particularly those involving significant pH fluctuations, to uncover its precise functional contributions labsolu.ca. This may involve multi-gene knockout strategies to eliminate potential redundant proteins or the use of sophisticated in vivo imaging and perturbation techniques to reveal subtle phenotypes that are not apparent under standard assays. Understanding such redundancy is critical for fully appreciating the robustness of cellular systems and identifying backup mechanisms.

Engineering this compound-Based Biosensors and Actuators

The inherent pH-sensing and conformational switching properties of this compound make it an attractive candidate for the development of novel biosensors and actuators wikipedia.orgnih.govlipidmaps.org. Its capacity to transition between a sequestered myristoyl state at higher pH (e.g., pH > 6.9) and an accessible, membrane-binding state at lower pH (e.g., pH < 6.9) could be harnessed to create pH-responsive tools wikipedia.orgnih.gov.

Potential Engineering Applications:

pH Biosensors: this compound could be engineered into genetically encoded pH biosensors for real-time monitoring of intracellular pH changes in live cells or specific cellular compartments. By fusing this compound to fluorescent proteins whose FRET (Förster resonance energy transfer) efficiency changes upon conformational shifts, researchers could create highly sensitive and localized pH probes.

Actuators: The conformational change and membrane association of this compound in response to pH could be exploited to develop molecular actuators that precisely control membrane-associated processes or cytoskeleton dynamics in artificial or synthetic biological systems. For instance, modified this compound could drive pH-triggered vesicle fusion or controlled assembly/disassembly of protein scaffolds.

The development of such tools would benefit from further engineering of this compound's sensitivity, dynamic range, and specificity through site-directed mutagenesis or domain swapping, drawing lessons from advancements in genetically encoded biosensor engineering.

Broader Implications for pH-Sensing Proteins and Myristoyl Switches

This compound serves as an exemplary model for studying the biophysical principles underlying pH-sensing proteins and the intricate mechanisms of myristoyl switches wikipedia.orgnih.govlipidmaps.org. The insights gained from this compound research have broader implications for understanding a diverse array of proteins that utilize similar mechanisms for regulated membrane binding and signaling.

Key Insights and Future Directions:

Mechanisms of Myristoylation: Myristoylation, the covalent attachment of a C14 fatty acyl chain, significantly impacts protein stability and folding kinetics, enabling sensitive functional switches wikipedia.orglipidmaps.org. Further studies on this compound can elucidate how myristoylation affects the energetics of protein folding and unfolding, providing general principles applicable to numerous other myristoylated proteins involved in vital cellular processes wikipedia.orglipidmaps.org.

pH-Dependent Conformational Changes: The detailed characterization of this compound's pH-dependent conformational changes, linked to proton uptake by its numerous histidine residues, provides a blueprint for understanding other pH-sensitive proteins wikipedia.orgnih.govlipidmaps.org.

Strain and Dynamics in Switching: Research has shown that strain within the protein core and altered dynamics are implicated in the myristoyl switching mechanism of this compound, suggesting that modulating such factors could be a general approach for tuning the sensitivity of other switch proteins nih.gov. This knowledge can inform future design efforts for proteins with tailored pH-responsiveness.

By continuing to use this compound as a model system, researchers can uncover universal principles governing protein stability, dynamics, and function in response to environmental cues, paving the way for advancements in both fundamental biophysics and biomedical applications.

Q & A

Q. What structural features define hisactophilin, and how do they influence its functional dynamics?

this compound adopts a β-trefoil fold, a conserved structural motif characterized by three subdomains ("trefoils") arranged around a central β-barrel. This architecture enables pH-sensitive conformational changes via histidine-rich clusters, which mediate actin binding and membrane interactions. The interface between the β-barrel and β-hairpin triplet regions harbors slow-exchanging amides critical for stability . Methodologically, hydrogen-deuterium (H/D) exchange coupled with NMR or mass spectrometry can map solvent accessibility and dynamic regions under varying pH conditions .

Q. How does pH modulate this compound’s stability and folding mechanisms?

Thermodynamic studies reveal that this compound’s stability decreases below pH 7.7 due to histidine protonation, which disrupts hydrogen-bonding networks. Urea denaturation curves (monitored via fluorescence/CD) fit a two-state model, with Gibbs free energy changes showing quadratic urea dependence. Stability is pH-independent above pH 7.7 but collapses at lower pH, correlating with functional changes in actin binding . Researchers should optimize buffer conditions (e.g., Tris-phosphate for pH 5–9) and validate reversibility via thermal/chemical denaturation-refolding assays .

Q. What is the role of myristoylation in this compound’s membrane interactions?

Myristoylation at the N-terminal glycine enables hydrophobic insertion into lipid bilayers, while electrostatic interactions (via histidine/lysine clusters) mediate pH-dependent membrane binding. Monolayer expansion and calorimetry show that myristoylated isoforms bind membranes with Kapp ≈ 8 × 10<sup>5</sup> M<sup>−1</sup> at pH 6.0, decreasing 100-fold at pH >7.0 due to charge repulsion . To study this, employ fluorescence-tagged this compound (e.g., GFP fusions) and confocal microscopy to track pH-dependent shuttling between cytoplasm, membrane, and nucleus .

Advanced Research Questions

Q. How do experimental conditions (e.g., urea, pH) influence the interpretation of H/D exchange data in this compound?

H/D exchange rates in this compound are predominantly EX2 (local unfolding) but shift to EX1 (global unfolding) at extreme pH or high urea. Rank-order consistency of exchange rates across conditions suggests conserved unfolding pathways, but discrepancies arise from intrinsic exchange rate inaccuracies. To resolve this, combine quenched-flow H/D exchange with kinetic modeling to distinguish EX1/EX2 contributions .

Q. What experimental evidence contradicts the two-state folding model for this compound?

Equilibrium denaturation (CD/fluorescence) supports a two-state model, but quenched-flow H/D exchange detects transient intermediates within 200 ms of refolding. These intermediates are not observed in equilibrium studies, suggesting kinetic traps rather than stable partially folded states. Researchers should compare equilibrium (urea gradients) and kinetic (stopped-flow) data to reconcile these findings .

Q. How does this compound phosphorylation contribute to osmotic stress responses in Dictyostelium?

Under hyperosmotic stress, this compound is phosphorylated at serine residues (not tyrosine/threonine), peaking at 20–60 minutes. This modification is osmospecific (unaffected by heat/oxidative stress) and enhances membrane association. Use <sup>32</sup>P-orthophosphate labeling, immunoprecipitation, and 2D electrophoresis to identify phosphorylation sites and quantify kinetics .

Q. Why does myristoylation accelerate this compound folding despite increasing stability?

Myristoylated this compound unfolds 10× faster than nonmyristoylated forms but folds even faster, resulting in net stabilization (ΔΔG ≈ 2 kcal·mol<sup>−1</sup>). Chevron plot analysis reveals myristoyl burial reduces transition-state strain. To test this, perform stopped-flow kinetics with labeled variants and compare phi-value analyses .

Q. What molecular mechanisms underpin pH-dependent myristoyl switching?

The switch involves histidine protonation (pKswitch ≈ 6.95), which disrupts a salt bridge network, exposing the myristoyl group. NMR and MD simulations show that myristoyl sequestration requires a closed conformation stabilized below pH 7.0. Use <sup>15</sup>N-labeled this compound for pH-resolved CSP (chemical shift perturbation) assays and mutagenesis of key histidines (e.g., His52/57) .

Q. How do stability trends in this compound compare with other β-trefoil proteins (e.g., IL-1β)?

this compound shares conserved EX2 exchange patterns with IL-1β but lacks IL-1β’s prominent folding intermediates. Stability comparisons (via ΔGunfolding and m-values) reveal this compound’s unique cold denaturation behavior, linked to histidine protonation entropy. Cross-validate using differential scanning calorimetry (DSC) and circular dichroism (CD) across homologs .

Q. What methodological challenges arise in distinguishing EX1 and EX2 exchange regimes?

EX1 requires population of high-energy states (e.g., global unfolding), complicating detection under equilibrium conditions. Use time-resolved H/D exchange with rapid mixing (e.g., quenched-flow) and 2D NMR to resolve bimodal isotope patterns. Control variables include urea concentration (≥4 M for EX1 dominance) and pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.